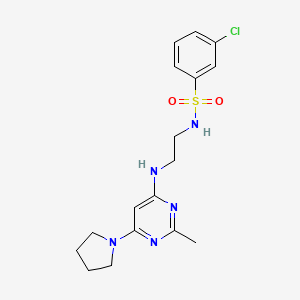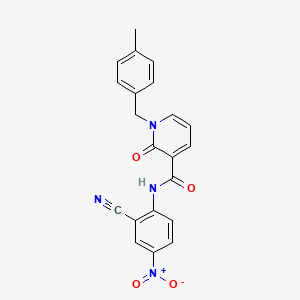
2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the hydroxymethyl and methoxy groups, and the attachment of the acetamide group. The trifluoromethyl group could be introduced using a reagent like trifluoromethylphenylboronic acid .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridine ring, for example, is known to participate in various reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Metabolism and Herbicide Activity
Acetochlor, closely related to the chemical structure , has been studied for its metabolism in human and rat liver microsomes. The comparative metabolism study revealed distinct metabolic pathways in rat versus human liver microsomes, suggesting species-specific enzymatic activities involving cytochrome P450 isoforms CYP3A4 and CYP2B6. Such findings are essential for understanding the biotransformation and potential environmental impact of chloroacetamide herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Radiochemical Synthesis for Study of Herbicide Metabolism
Another aspect of scientific research involves the radiosynthesis of chloroacetanilide herbicides for detailed metabolic studies. By using tritium gas for the reductive dehalogenation of iodoacetochlor, researchers developed a method to obtain high-specific-activity [phenyl-4-3H]acetochlor. Such methodologies enable the tracking of herbicide metabolites, providing insights into their environmental fate and biological interactions (Latli & Casida, 1995).
Antimicrobial Activity of Chemical Derivatives
Research into the antimicrobial activity of chemical derivatives similar in structure to the compound has shown promising results against a range of bacterial and mycobacterial pathogens. For instance, rhodanine-3-acetic acid-based amides demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential for developing new antimicrobial agents from this chemical scaffold (Krátký, Vinšová, & Stolaříková, 2017).
Synthesis and Memory Facilitation
The synthesis and study of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides revealed effects on learning and memory facilitation in mice. This research indicates the potential neurological applications of compounds structurally related to the initial chemical, suggesting avenues for the development of therapeutic agents targeting cognitive functions (Li Ming-zhu, 2012).
Chemoselective Acetylation in Drug Synthesis
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using catalysis by Novozym 435, showcases the application of the compound's functional groups in synthesizing intermediates for antimalarial drugs. This process emphasizes the importance of selective chemical reactions in developing pharmacologically active molecules with minimal side reactions (Magadum & Yadav, 2018).
Eigenschaften
IUPAC Name |
2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-25-14-7-21(12(9-22)6-13(14)23)8-15(24)20-11-4-2-3-10(5-11)16(17,18)19/h2-7,22H,8-9H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSCKHHEEJZJBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CO)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(1,1-Difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide](/img/structure/B2416307.png)


![(E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416316.png)
![N-cyclohexyl-3-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2416317.png)
![2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid](/img/structure/B2416319.png)



![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2416325.png)